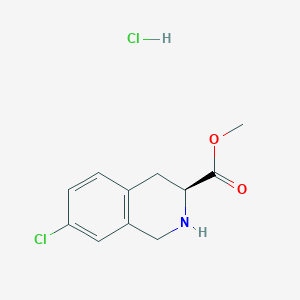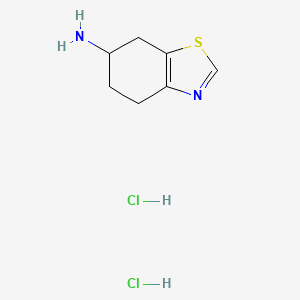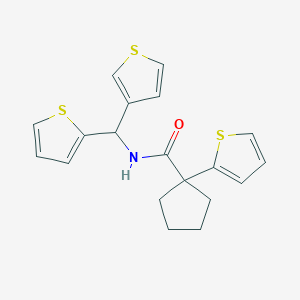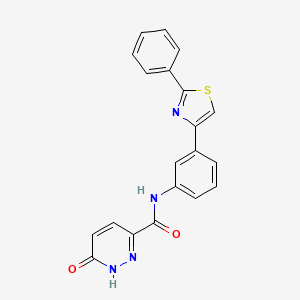![molecular formula C15H23NO B2868146 N-[2-(2-Adamantyl)ethyl]prop-2-enamide CAS No. 2361641-81-6](/img/structure/B2868146.png)
N-[2-(2-Adamantyl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-Adamantyl)ethyl]prop-2-enamide, also known as AEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEA belongs to the class of fatty acid amides and is structurally similar to an endocannabinoid known as anandamide.
作用機序
N-[2-(2-Adamantyl)ethyl]prop-2-enamide acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, and appetite. This compound binds to the cannabinoid receptors CB1 and CB2, which are located throughout the body, including the brain and immune system. This compound also acts on other receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the regulation of neurotransmitter release, the modulation of ion channels, and the inhibition of inflammatory responses. This compound also has antioxidant properties and has been shown to protect against oxidative stress. Additionally, this compound has been shown to have anti-proliferative effects on cancer cells.
実験室実験の利点と制限
N-[2-(2-Adamantyl)ethyl]prop-2-enamide has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound can be metabolized quickly in vivo, which can limit its effectiveness in some studies.
将来の方向性
There are several future directions for research on N-[2-(2-Adamantyl)ethyl]prop-2-enamide. One area of interest is the development of more potent and selective this compound analogs that can be used for therapeutic purposes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential therapeutic applications. This compound has also been investigated for its potential use in the treatment of addiction, and further research in this area is needed. Finally, studies are needed to investigate the potential side effects of this compound and its long-term safety.
Conclusion:
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective, analgesic, and anti-inflammatory effects, and it has been investigated for its potential use in the treatment of various diseases. This compound acts on the endocannabinoid system and has several biochemical and physiological effects. This compound has several advantages for use in lab experiments, including its stability and ease of synthesis, but it also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective analogs and further studies on its potential therapeutic applications.
合成法
N-[2-(2-Adamantyl)ethyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 2-adamantanone with ethylamine, followed by the reaction of the resulting product with acryloyl chloride. The final product is purified using chromatography techniques. The purity of this compound is crucial for its use in scientific research, and several methods have been developed for its purification, including recrystallization and HPLC.
科学的研究の応用
N-[2-(2-Adamantyl)ethyl]prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have analgesic effects, and it has been studied for its potential use in the treatment of chronic pain. Additionally, this compound has been investigated for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
N-[2-(2-adamantyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-15(17)16-4-3-14-12-6-10-5-11(8-12)9-13(14)7-10/h2,10-14H,1,3-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOUANPTIMNXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)
![N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide](/img/structure/B2868069.png)



![N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2868079.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-methylpiperidino)methanone](/img/structure/B2868080.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)

